plakortide H
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H38O4 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl 2-[(3S,4S,6S)-4,6-diethyl-6-[(1E,5E)-4-ethyl-2-methylocta-1,5-dienyl]dioxan-3-yl]acetate |
InChI |
InChI=1S/C22H38O4/c1-7-11-12-18(8-2)13-17(5)15-22(10-4)16-19(9-3)20(25-26-22)14-21(23)24-6/h11-12,15,18-20H,7-10,13-14,16H2,1-6H3/b12-11+,17-15+/t18?,19-,20-,22+/m0/s1 |
InChI Key |
BUJRRZDBOYIMBT-GAXZYBPCSA-N |
Isomeric SMILES |
CC/C=C/C(CC)C/C(=C/[C@@]1(C[C@@H]([C@@H](OO1)CC(=O)OC)CC)CC)/C |
Canonical SMILES |
CCC=CC(CC)CC(=CC1(CC(C(OO1)CC(=O)OC)CC)CC)C |
Synonyms |
plakortide H |
Origin of Product |
United States |
Natural Origin and Isolation Methodologies
Discovery and Source Organisms
Plakortide H is a natural product primarily isolated from marine invertebrates, specifically sponges belonging to the genus Plakortis. These sponges are known to produce a diverse array of polyketide metabolites, many of which contain cyclic peroxide moieties. nih.govrsc.org
Identification of Original Marine Invertebrate Sources (e.g., Plakortis species)
Plakortide H was first reported in 1996 by Patil and coworkers, who isolated it from the sponge Plakortis halichondrioides collected off the coast of Jamaica. mdpi.comresearchgate.netnih.gov Another study in 2000 by Fattorusso et al. also reported the isolation and structural characterization of plakortide H from the sponge Plakortis simplex, collected from the Berry Islands. mdpi.comresearchgate.net These findings established Plakortis species as key sources of this compound.
Exploration of Other Potential Natural Producers
While Plakortis species are the primary identified sources of plakortide H, the broader class of cyclic peroxide metabolites, including plakortides, has been isolated from various marine organisms. rsc.orgacs.org The investigation of other potential natural producers is an ongoing area of research in marine natural product chemistry, driven by the potential for discovering novel bioactive compounds. researchgate.netresearchgate.net
Advanced Isolation and Purification Techniques
The isolation and purification of plakortide H from complex biological matrices require a combination of advanced chromatographic and spectroscopic techniques.
Chromatographic Separations (e.g., HPLC, MPLC, Flash Chromatography)
Various chromatographic methods have been employed for the isolation and purification of plakortide H and related plakortides. These include column chromatography (CC) using stationary phases such as silica (B1680970) gel, followed by more advanced techniques like Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC). researchgate.netsemanticscholar.orgresearchgate.net Preparative Thin-Layer Chromatography (TLC) has also been utilized in the purification process. mdpi.comresearchgate.net These techniques are crucial for separating plakortide H from other co-occurring metabolites in the sponge extracts.
Here is a summary of chromatographic techniques mentioned:
| Technique | Application in Plakortide Isolation | References |
| Column Chromatography (CC) | Initial separation of extracts | mdpi.comresearchgate.netresearchgate.net |
| MPLC | Further purification | researchgate.netsemanticscholar.org |
| HPLC | Final purification to obtain pure compound | mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net |
| Preparative TLC | Purification step | mdpi.comresearchgate.net |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, IR, UV methodologies for structural insights)
Spectroscopic techniques are indispensable for the structural elucidation of plakortide H. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HMBC, HMQC, NOE, and ROESY), is extensively used to determine the connectivity and relative stereochemistry of the molecule. mdpi.comresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), provides crucial information about the molecular weight and elemental composition. mdpi.comnih.govsemanticscholar.org Infrared (IR) and Ultraviolet (UV) spectroscopy provide additional data regarding the functional groups and conjugated systems present in the structure. mdpi.comnih.govlehigh.edusolubilityofthings.comcreative-biostructure.com
Here is a summary of spectroscopic techniques used:
| Technique | Information Provided | References |
| ¹H NMR | Proton environment, connectivity | mdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.orgresearchgate.net |
| ¹³C NMR | Carbon skeleton, functional groups | mdpi.comresearchgate.netnih.govsemanticscholar.org |
| 2D NMR (COSY, HMBC, etc.) | Connectivity and correlations | mdpi.comresearchgate.netresearchgate.netsemanticscholar.org |
| MS (HRMS) | Molecular weight, elemental formula | mdpi.comnih.govsemanticscholar.org |
| IR | Functional group identification | mdpi.comnih.govsolubilityofthings.com |
| UV | Conjugated systems, electronic transitions | mdpi.comnih.govsolubilityofthings.comcreative-biostructure.com |
Crystallographic Analysis for Absolute Configuration Determination
While spectroscopic methods like NMR can establish relative stereochemistry, determining the absolute configuration of chiral centers often requires additional techniques. X-ray crystallographic analysis is a powerful method for unambiguously determining the absolute stereochemistry of crystalline compounds. researchgate.netsci-hub.se Although direct crystallographic data for plakortide H itself were not prominently found in the provided snippets, related plakortides and other natural products from Plakortis have had their absolute configurations determined using this method, sometimes in conjunction with other techniques like the modified Mosher's method or computational calculations. researchgate.netclockss.orgresearchgate.net For plakortide H, the absolute stereochemistry at certain chiral centers has been determined using methods such as the modified Mosher method and analyses of NOE experiments. mdpi.comresearchgate.netresearchgate.netclockss.org
Biosynthetic Pathways and Enzyme Systems
Proposed Biosynthetic Origins of Plakortide H
The biosynthesis of plakortide H is believed to follow a polyketide pathway, a common route for the production of diverse natural products in bacteria, fungi, plants, and some marine organisms like sponges. mdpi.comresearchgate.netresearchgate.netwikipedia.org
Identification of Precursors (e.g., Fatty Acids, Polyketides)
Polyketides are typically synthesized from simple building blocks derived from the acetate (B1210297) pathway. These precursors include acetyl-CoA (C2 units), malonyl-CoA (C3 units), methylmalonyl-CoA (C4 units), and occasionally other short-chain acyl-CoA units. mdpi.comresearchgate.netresearchgate.net While specific detailed studies on the incorporation of labeled precursors into plakortide H are not extensively documented in the search results, research on other plakortides and related sponge polyketides supports their origin from acetate and propionate (B1217596) units. scielo.br The linear carbon backbone of plakortide H is assembled through iterative condensation reactions of these precursor units, characteristic of polyketide biosynthesis. mdpi.comresearchgate.netresearchgate.net
Mechanistic Hypotheses for Peroxide Ring Formation (e.g., Endoperoxide System)
A defining feature of plakortide H and many other plakortides is the presence of a cyclic peroxide moiety, specifically a six-membered endoperoxide ring. mdpi.comresearchgate.netresearchgate.netasm.org The mechanism by which this peroxide ring is formed is a subject of ongoing investigation, but proposed hypotheses often involve the enzymatic incorporation of molecular oxygen (O₂) into a polyketide precursor. One prominent hypothesis suggests an endoperoxide system, potentially involving radical or anionic mechanisms, where oxygen is added across a double bond in the polyketide chain. rsc.org Studies on the biosynthesis of other cyclic peroxides, such as the norterpene peroxide sigmosceptrellin D, have informed models for plakortide endoperoxide formation. rsc.org These models often propose the involvement of a suitably functionalized polyketide intermediate that undergoes a cyclization reaction concurrent with or followed by oxygen insertion.
Enzymatic Machinery Involved in Plakortide H Biosynthesis
The assembly of polyketide chains is catalyzed by a class of multi-domain enzymes known as polyketide synthases (PKSs). mdpi.comresearchgate.netresearchgate.netwikipedia.org The complexity and modularity of PKS enzymes dictate the structure and diversity of the resulting polyketide products.
Characterization of Key Biosynthetic Enzymes (e.g., Polyketide Synthases)
Plakortides, including plakortide H, are believed to be synthesized by PKS enzymes. mdpi.comresearchgate.netresearchgate.netwikipedia.org These are large, multi-functional enzymes that operate in an assembly-line fashion, sequentially adding extender units to a growing polyketide chain. wikipedia.org Type I PKSs, which are large modular proteins with multiple catalytic domains, are typically involved in the biosynthesis of complex polyketides like those found in marine sponges. wikipedia.org Metagenomic studies of Plakortis halichondrioides have revealed the presence of diverse PKS genes, including sponge-specific groups like swfA, suggesting that either the sponge itself or its associated microbial symbionts are responsible for polyketide production. nih.gov These PKS enzymes contain domains such as acyltransferase (AT) for selecting building blocks, ketosynthase (KS) for catalyzing C-C bond formation, and acyl carrier protein (ACP) for holding the growing chain. researchgate.netwikipedia.org Additional domains like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) can modify the β-keto groups formed during chain elongation, leading to reduced or unsaturated centers in the final product. researchgate.net
Genetic Basis of Biosynthetic Gene Clusters
The genes encoding the PKS enzymes and other proteins involved in the biosynthesis of a specific polyketide are often organized in biosynthetic gene clusters (BGCs) in the organism's genome. researchgate.netwikipedia.orgnih.govresearchgate.net Metagenomic analysis of Plakortis halichondrioides has provided insights into the genetic potential for polyketide biosynthesis in this sponge and its associated microbiome. nih.gov The identification of PKS gene fragments, including novel sponge-specific types, indicates the presence of BGCs likely responsible for the production of plakortides and other polyketides observed in these sponges. nih.gov While the specific BGC for plakortide H biosynthesis has not been fully characterized in the provided search results, the presence of PKS genes in Plakortis species strongly supports a genetic basis for the production of this class of compounds. nih.gov
Chemoenzymatic and Synthetic Biology Approaches to Biosynthesis
Chemoenzymatic synthesis and synthetic biology offer promising avenues for studying and potentially producing complex natural products like plakortide H. nih.govgrafiati.comnih.govmdpi-res.combooks.com.twbeilstein-journals.orgrsc.orgchemistryviews.org
Chemoenzymatic approaches combine traditional chemical synthesis with enzymatic transformations to access target molecules more efficiently. nih.govbeilstein-journals.orgchemistryviews.org This strategy can leverage the high stereo- and regioselectivity of enzymes for specific steps in the synthesis, while chemical methods can be used for preparing precursors or modifying intermediates. nih.govbeilstein-journals.org For polyketides, chemoenzymatic synthesis can involve using synthetic precursors that are then elongated or modified by isolated PKS enzymes or domains. nih.govbeilstein-journals.org Studies on the synthesis of other plakortides, such as plakortide E, have demonstrated the potential of combining chemical and biomimetic approaches. rsc.orggrafiati.combooks.com.twunpaywall.org
Synthetic biology aims to engineer biological systems for the production of desired compounds. nih.govmdpi-res.comrsc.orgunina.it This can involve refactoring natural BGCs, introducing them into heterologous hosts, or designing novel biosynthetic pathways. nih.govresearchgate.netrsc.org For polyketides, synthetic biology approaches can build upon the modular nature of PKS enzymes and their BGCs to create libraries of natural product analogs or optimize production in a controlled manner. nih.govrsc.org While direct applications to plakortide H are not detailed in the provided information, the principles of PKS synthetic biology are highly relevant to understanding and manipulating the biosynthesis of such compounds. nih.govrsc.org The identification of BGCs in Plakortis opens up possibilities for future synthetic biology efforts to produce plakortide H or its derivatives in a more sustainable or controlled manner. nih.govresearchgate.net
Reconstitution of Biosynthetic Steps in vitro
In vitro reconstitution of biosynthetic pathways involves purifying the individual enzymes involved in a pathway and carrying out the enzymatic reactions in a controlled laboratory setting to understand the sequence of events and the function of each enzyme. nih.govscience.gov This approach has been successfully applied to various polyketide biosynthetic pathways to dissect complex enzymatic processes. However, detailed research findings specifically describing the in vitro reconstitution of the biosynthetic steps leading to plakortide H were not found in the conducted search. Studies on plakortides have often focused on structural elucidation, isolation, and synthesis, with less emphasis on the specific enzymatic mechanisms in a reconstituted system.
Heterologous Expression of Biosynthetic Pathways
Heterologous expression involves transferring the genes encoding the enzymes of a biosynthetic pathway from their native organism into a different host organism for production and study. nih.govwikipedia.org This technique is valuable for producing natural products from organisms that are difficult to culture or genetically manipulate, and for engineering novel analogues. While heterologous expression has been a powerful tool in the study and production of various polyketides nih.govscience.govplos.orgmdpi.com, specific reports detailing the heterologous expression of the complete biosynthetic pathway for plakortide H were not identified in the search results. Research in this area for plakortides appears to be less developed compared to other classes of polyketides.
Chemical Synthesis Strategies and Methodologies
Semisynthesis of Plakortide H and Analogs
Semisynthesis approaches leverage naturally occurring plakortides or related precursors to synthesize plakortide H and its derivatives. This can involve modifying existing structures or using them as starting points for building the target molecule.
Precursor-directed semisynthesis involves utilizing readily available natural plakortides or their biosynthetic precursors as starting materials for the synthesis of plakortide H and its analogs. For instance, plakortin, a related cyclic peroxide from Plakortis sponges, can be converted into plakortic acid through hydrolysis. Plakortic acid and other related acids have been synthesized by hydrolysis for comparative studies on cytotoxicity. researchgate.netresearchgate.netnih.gov Steglich esterification has been used to synthesize esters like plakortide E methyl ester and 6-epi-plakortide H from their corresponding acids. researchgate.netresearchgate.netnih.gov
Chemical modifications of isolated natural plakortides provide a route to access plakortide H and its analogs. This involves targeted reactions on the existing natural product scaffold to alter functional groups or stereochemistry. For example, hydrolysis of methyl ester derivatives of plakortide H acid has been performed to yield the corresponding acid. nih.gov Spectroscopic analysis, including 1H, 13C, COSY, and NOESY NMR spectroscopy, and mass spectrometry are used to confirm the structure of the modified products. researchgate.netnih.gov Studies have synthesized 6-epi-plakortide H by Steglich esterification. researchgate.netresearchgate.netnih.gov
Precursor-Directed Semisynthesis
Total Synthesis Approaches to Plakortide H
Total synthesis aims to construct plakortide H from simpler, commercially available starting materials, providing complete control over the molecular structure and stereochemistry.
Retrosynthetic analysis is a crucial step in total synthesis, involving breaking down the target molecule into simpler, achievable precursors. For plakortides, key disconnections often focus on the cyclic peroxide ring and the attachment of the polyketide side chain. Approaches to the total synthesis of related plakortides, such as plakortide E, have involved coupling a central core structure containing the cyclic peroxide moiety with a side chain. unpaywall.orgnih.gov Retrosynthetic strategies often consider convergent approaches, assembling the molecule from two or more fragments. unpaywall.org
The synthesis of the core scaffold, particularly the cyclic peroxide ring with defined stereochemistry, is a significant challenge in plakortide synthesis. Stereocontrolled methods are employed to ensure the correct relative and absolute configurations of the chiral centers within this moiety. For related compounds, lipase-catalyzed kinetic resolution has been utilized to obtain enantiomerically pure central cores containing the 1,2-dioxolane ring. unpaywall.orgnih.gov Substrate-controlled routes have also been developed to synthesize cis-highly substituted 1,2-dioxolanes stereoselectively. unpaywall.orgnih.gov Palladium-catalyzed approaches have also been explored for the synthesis of 1,2-dioxolanes. nih.gov The relative stereochemistry of the six-membered peroxide moiety of plakortides, including plakortide H, has been analyzed and determined by NOE experiments. mdpi.com
Stereoselective functionalization reactions are essential for introducing specific functional groups with the correct spatial arrangement during the synthesis of plakortides. While specific details on the stereoselective halogenation or epoxidation directly applied to the synthesis of plakortide H are not extensively detailed in the provided context, these types of reactions are fundamental in constructing complex polyketide structures with defined stereochemistry. Stereocontrolled epoxidation reactions are known strategies in organic synthesis for introducing epoxide rings with specific relative and absolute configurations, often influenced by existing stereocenters or the use of chiral catalysts. organic-chemistry.orgrsc.org Similarly, stereoselective halogenation can be achieved through various methods depending on the substrate and desired outcome. nih.govnih.gov The synthesis of complex natural products often relies on a sequence of stereoselective transformations to build the target molecule with the correct three-dimensional structure.
Strategies for Stereoselective Functionalization (e.g., Halogenation, Epoxidation)
Synthesis of Plakortide H Analogs and Derivatives
The synthesis of analogs and derivatives of plakortide H is a crucial area of research aimed at exploring the structural requirements for biological activity and potentially developing compounds with improved properties. This involves modifying the core structure or the side chains of plakortide H to create a library of related molecules.
Analogs of plakortide H, such as 6-epi-plakortide H acid and 6-epi-plakortide H, have been isolated or prepared through semi-synthesis, highlighting that variations around the core structure are relevant nih.gov. The synthesis of other plakortides with differing side chain lengths and unsaturation patterns, such as plakortides F and G, also demonstrates the potential for generating plakortide H derivatives through side chain modifications nih.govrna-society.org.
Design Principles for Analog Synthesis (e.g., Ring modifications, Side chain variations)
Design principles for the synthesis of plakortide H analogs are guided by the desire to understand how structural variations influence biological activity and to create compounds with potentially enhanced therapeutic profiles. Key areas of modification include the cyclic peroxide ring system and the polyketide-derived side chain rna-society.org.
Modifications to the ring system can involve altering the size of the cyclic peroxide (e.g., 1,2-dioxanes found in plakortide H versus 1,2-dioxolanes found in other plakortides like plakortide E) or introducing substituents on the ring rna-society.org. The plakortide family itself exhibits diversity in the cyclic peroxide moiety rna-society.org.
Variations in the side chain are another primary design principle. Plakortides differ significantly in the length, branching, and degree and position of unsaturation in their aliphatic side chains rna-society.orgnih.gov. For example, plakortide Z has a simpler side chain compared to other plakortides, making it a target for synthetic studies exploring universal strategies for this subfamily nih.gov. The stereochemistry at various positions, particularly within the cyclic peroxide core and the side chain, is also a critical factor in the design and synthesis of analogs, as different stereoisomers can exhibit different biological activities unpaywall.orgepa.govrna-society.org. Synthetic efforts towards related plakortides have involved the preparation of various stereoisomers to determine the absolute and relative configurations and to study their biological effects epa.govrna-society.org.
Development of Structure-Activity Relationship (SAR) Probes
The synthesis of plakortide H analogs is closely linked to the development of Structure-Activity Relationship (SAR) probes. SAR studies aim to correlate structural features of compounds with their biological activity, providing insights into the mechanism of action and guiding the design of more potent and selective agents rsc.org.
Simple chemical structures within the plakortide family can serve as valuable probes for SAR studies aimspress.com. Studies on plakortin-related 1,2-dioxanes have focused on understanding the structural requirements for antimalarial activity rna-society.org. By synthesizing a series of plakortide H analogs with systematic modifications to the ring or side chain, researchers can assess how each change impacts activity. For instance, comparisons of the activity of plakortin, dihydroplakortin, and plakortides F-H have revealed that variations in the side chain can influence biological effects, such as the stimulation of calcium uptake rna-society.org. Plakortide H has been included in SAR studies of endoperoxide derivatives aimspress.com. The development of SAR probes involves the rational design and synthesis of targeted analogs based on initial activity data and structural information.
Preparation of Labeled Analogs for Mechanistic Studies
Labeled analogs of natural products are invaluable tools for elucidating their mechanisms of action, metabolic pathways, and pharmacokinetic properties. By incorporating isotopes (such as 2H, 13C, 14C, or 18O) or other labels (like fluorescent tags) into the molecular structure, researchers can track the compound within biological systems or use spectroscopic techniques to study its interactions with biological targets.
While specific examples of the preparation of labeled plakortide H analogs for mechanistic studies were not detailed in the provided search results, the general principle applies. Labeled plakortide H could be used to investigate its binding to potential protein targets, its uptake and distribution in cells or organisms, or the fate of the endoperoxide moiety during biological processes. For instance, if the mechanism involves radical intermediates generated from the endoperoxide, a labeled oxygen atom in the peroxide bridge could help trace the fate of these intermediates. The synthesis of labeled analogs often requires adapting established synthetic routes to incorporate the isotopic label at a specific position without altering the compound's chemical properties significantly.
Pharmacological and Biological Activities: Mechanistic Insights
Anti-inflammatory Activities and Cellular Mechanisms
Inflammation is a complex biological response involving various mediators and cell types. nih.gov Studies suggest that certain plakortides, including plakortide P (a related compound), exhibit anti-neuroinflammatory activity. researchgate.net While direct detailed mechanistic studies on plakortide H's anti-inflammatory effects are less extensively documented in the provided search results compared to its cytotoxic activities, the general anti-inflammatory potential of marine polyketides from Plakortis species is acknowledged. researchgate.netmdpi.com
Modulation of Inflammatory Mediators (e.g., Cytokines, Chemokines)
Inflammatory mediators such as cytokines and chemokines play crucial roles in initiating and propagating inflammatory responses. nih.govimrpress.commdpi.com Cytokines are predominantly released from immune cells, including monocytes, macrophages, and lymphocytes, and can be classified as pro- or anti-inflammatory based on their effects. oncotarget.comsinobiological.com Chemokines are a type of cytokine with chemotactic activity, essential for recruiting inflammatory cells to sites of injury or infection. imrpress.comsinobiological.com While the provided information does not specifically detail plakortide H's direct modulation of these mediators, related marine compounds and other natural products are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. nih.govfrontiersin.org Plakortide P, a related polyketide from Plakortis angulospiculatus, was shown to decrease the release of thromboxane (B8750289) B2 from activated rat brain microglia, indicating an effect on inflammatory mediator release. researchgate.net
Impact on Signaling Pathways (e.g., NF-κB, MAPK)
The NF-κB and MAPK signaling pathways are key regulators of inflammatory responses, controlling the expression of numerous genes involved in inflammation. arvojournals.orgplos.orgnih.gov NF-κB is a transcription factor family that plays a pleiotropic role in cellular responses to various stimuli linked to inflammation. frontiersin.org Activation of NF-κB typically involves the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. arvojournals.orgplos.org MAPK pathways are also activated by inflammatory stimuli and can lead to the transcription of pro-inflammatory genes. plos.org Some marine natural products have been shown to inhibit NF-κB activity, contributing to their anti-inflammatory properties. mdpi.com Although a direct link between plakortide H and these specific pathways is not explicitly detailed in the search results, the modulation of such pathways is a common mechanism for anti-inflammatory agents derived from natural sources. nih.govfrontiersin.org
Cellular Targets in Inflammatory Responses (e.g., Macrophages, Neutrophils)
Macrophages and neutrophils are key cellular components of the innate immune system and play central roles in inflammatory responses to infection and tissue injury. frontiersin.orgnih.govfrontiersin.org They are involved in the recognition and removal of harmful agents and the release of inflammatory mediators. nih.govfrontiersin.orgnih.gov Dysregulation of these cells can lead to chronic inflammation and tissue damage. nih.gov Targeting the functions of neutrophils and macrophages is a potential strategy for treating inflammatory diseases. nih.gov While specific studies on plakortide H's interaction with these cell types in the context of inflammation were not found, marine compounds are being investigated for their ability to target neutrophils and macrophages in inflammatory conditions. scispace.com
Anticancer and Cytotoxic Activities: Molecular Mechanisms
Plakortides, including plakortide H and its derivatives, have demonstrated cytotoxic activity against various human cancer cell lines. researchgate.netmdpi.comnih.govresearchgate.netmdpi.com This activity is a significant area of research into the therapeutic potential of these compounds.
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells and is a common target for anticancer therapies. thermofisher.com Many natural compounds exert their cytotoxic effects by inducing apoptosis in cancer cells. mdpi.com While the provided search results mention the induction of apoptosis by other marine compounds nih.gov, and plakortides' potent activity against cancer cell lines nih.gov, direct detailed evidence of plakortide H specifically inducing apoptosis pathways is not explicitly provided. However, the cytotoxic activity observed for plakortide H and related compounds suggests that the induction of cell death mechanisms, potentially including apoptosis, contributes to their anticancer effects.
Cell Cycle Arrest Mechanisms
Cell cycle arrest is another mechanism by which anticancer agents can inhibit cancer cell proliferation. researchgate.net By halting the cell cycle at specific checkpoints, these agents prevent cancer cells from dividing and growing. biorxiv.org Some plakortides have been shown to induce cell cycle arrest. For instance, certain plakortides isolated from Plakortis angulospiculatus were found to suppress the growth of HCT-116 cells by inducing G2/M phase arrest and accumulating mitotic figures. researchgate.net Other plakortides induced G0/G1 arrest in the same cell line, indicating different mechanisms of action among related compounds. researchgate.net While specific data on plakortide H's effect on cell cycle arrest were not prominently featured, the ability of related plakortides to induce cell cycle arrest suggests this as a potential mechanism contributing to the cytotoxic activity of this class of compounds.
Cytotoxicity Data for Related Plakortides
Research on plakortides from Plakortis angulospiculatus has provided insights into the cytotoxic potential of this compound class. Some plakortides displayed cytotoxic activities with IC50 values ranging from 0.2 to 10 µM against HCT-116 cells. researchgate.net Acids generally showed higher activity compared to their corresponding esters. mdpi.com For example, plakortic acid (a related compound) showed potent inhibition of sensitive leukemic CCRF-CEM cell lines with an IC50 value of 0.19 µM. researchgate.net A 6-epi-plakortide H acid also exhibited potent cytotoxic activity in both sensitive and multidrug-resistant human leukemia cells. nih.govresearchgate.netmdpi.com
| Compound | Source Sponge | Cell Line | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|---|---|
| Plakortides (various) | Plakortis angulospiculatus | HCT-116 | Cytotoxic | 0.2 - 10 | Range for several plakortides. researchgate.net |
| Plakortic acid | Plakortis halichondrioides | CCRF-CEM | Cytotoxic | 0.19 | Potent inhibition. researchgate.net |
| 6-epi-plakortide H acid | Plakortis halichondrioides | CCRF-CEM, CEM/ADR5000 | Cytotoxic | Potent | Active against sensitive and resistant cells. nih.govresearchgate.netmdpi.com |
Inhibition of Cell Proliferation and Migration
Plakortides, including a diastereoisomer of plakortide H acid, have demonstrated cytotoxic activity against various cancer cell lines, indicating an ability to inhibit cell proliferation. Studies on related endoperoxides suggest that the peroxide moiety plays a role in this activity researchgate.netresearchgate.net. For instance, a diastereoisomer of plakortide H showed selective growth inhibitory activity against human colon cancer cells (HCT-116), human breast cancer cells (MCF-7), and human erythroleukemia cells (K562) with IC₅₀ values of 8.3 ± 2.4 µM, 8.4 ± 2.3 µM, and a certain value against K562 respectively dokumen.pub.
While direct studies on plakortide H's impact on cell migration are limited in the search results, inhibition of cell proliferation is a common feature among bioactive plakortides researchgate.netscielo.brclockss.org. Related plakortides have been shown to induce cell cycle arrest, specifically in the G0/G1 or G2/M phases, contributing to their antiproliferative effects dokumen.pubscielo.br.
Identification of Molecular Targets in Cancer Cells (e.g., Protein Kinases, Tubulin)
Investigations into the molecular targets of plakortides in cancer cells have provided some specific findings. While the role of protein kinases as targets for plakortide H is not explicitly detailed in the provided search results, studies on related six-membered peroxide plakortides have examined their interaction with cytoskeletal components. Confocal analysis of HCT-116 cells treated with these related plakortides indicated that despite inducing G2/M arrest and the accumulation of mitotic figures, microtubules were not altered scielo.br. This suggests that the observed mitotic arrest is likely mediated through mechanisms other than direct targeting of tubulin scielo.br.
Antimicrobial and Antifungal Properties: Mechanistic Studies
Plakortide H and related compounds have also been investigated for their activities against bacteria and fungi, with some insights into the underlying mechanisms.
Antibacterial Mechanisms against Pathogenic Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)
While some studies on Plakortis species extracts have shown antibacterial activity, specific detailed mechanisms of plakortide H against Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis are not extensively described in the provided search results. An extract from Plakortis halichondrioides was reported to inhibit the growth of E. coli and S. aureus, with this activity linked to plakortin mdpi.com. Seco-plakortide F acid, a related compound, demonstrated moderate inhibition against Mycobacterium tuberculosis rna-society.orgrna-society.org. However, the precise molecular mechanisms by which plakortide H exerts any antibacterial effects on these specific strains require further detailed investigation.
Antifungal Actions and Target Identification (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
Plakortides, particularly plakortide F acid (PFA), have shown potent antifungal activity against clinically important fungal pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus researchgate.netmdpi-res.com. While direct, detailed target identification studies specifically for plakortide H are limited, research on the closely related PFA provides strong indications of potential mechanisms shared by these compounds.
Interference with Calcium Homeostasis
Studies on plakortide F acid have revealed that it mediates its antifungal activity, at least in part, by interfering with calcium homeostasis in fungal cells researchgate.net. PFA treatment leads to a significant increase in intracellular calcium levels in Saccharomyces cerevisiae, a model organism used for antifungal mechanism studies researchgate.net. Further evidence supporting the role of calcium imbalance includes the increased sensitivity of yeast mutants lacking calcineurin or various calcium transporters to PFA researchgate.net. This suggests that disrupting the delicate balance of intracellular calcium is a key fungicidal mechanism for this class of compounds researchgate.net.
Activation of Sarcoplasmic Reticulum Ca²⁺ ATPase
Research involving plakortide H, along with plakortides F, G, and 3-epiplakortin, isolated from the sponge Plakortis halichondrioides, has indicated their ability to stimulate cardiac Ca²⁺ uptake in sarcoplasmic reticulum vesicles mdpi-res.com. This finding suggests that plakortide H may activate the Sarcoplasmic Reticulum Ca²⁺ ATPase (SERCA), an enzyme responsible for transporting calcium into the sarcoplasmic reticulum mdpi-res.com. While this activation was observed in a cardiac context, it points to a potential interaction with calcium pumps that could be relevant to its biological activities, including the observed interference with calcium homeostasis in fungal cells mdpi-res.com. Further studies are needed to fully elucidate the extent and implications of SERCA activation by plakortide H in different biological systems.
Antimalarial and Antiparasitic Activities: Molecular Mechanisms
The antiparasitic activity of plakortide H and related cyclic peroxides is believed to stem from their interaction with heme, a byproduct of hemoglobin digestion by parasites. This interaction triggers the formation of reactive species that are toxic to the parasite.
Action against Plasmodium falciparum (Chloroquine-Sensitive and -Resistant Strains)
Plakortides, including plakortin and dihydroplakortin, have demonstrated in vitro antimalarial activity against Plasmodium falciparum, affecting both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains. Studies have shown that compounds like plakortin and dihydroplakortin exhibit activity against these strains, with IC50 values in the micromolar range. For instance, plakortin and dihydroplakortin showed IC50 values of 1263–1117 nM against the D10 strain and 735–760 nM against the W2 strain. oup.com Notably, their activity was found to be significantly higher against chloroquine-resistant parasites compared to chloroquine-susceptible ones, a pattern also observed with artemisinin, although plakortin and dihydroplakortin were less potent. oup.com Furthermore, an additive effect was observed when plakortin and dihydroplakortin were used in combination with chloroquine. oup.com
Data on the in vitro antimalarial activity of plakortin and dihydroplakortin against P. falciparum strains:
| Compound | P. falciparum Strain | IC50 (nM) |
| Plakortin | D10 (Chloroquine-Sensitive) | 1263–1117 |
| Plakortin | W2 (Chloroquine-Resistant) | 735–760 |
| Dihydroplakortin | D10 (Chloroquine-Sensitive) | 1263–1177 |
| Dihydroplakortin | W2 (Chloroquine-Resistant) | 735–760 |
Formation of Reactive Carbon Radical Species
A key aspect of the proposed mechanism of action for plakortides and other endoperoxides involves the formation of reactive carbon-centered radicals. Following the interaction of the endoperoxide bond with Fe(II), likely derived from heme, an oxygen radical is generated. researchgate.net This oxygen radical can then undergo an intramolecular rearrangement to produce a carbon radical, typically centered on the alkyl side-chain. researchgate.net These carbon radicals are highly reactive species. tcichemicals.comjhuapl.edu The generation of such radicals is considered a crucial step in the antiparasitic activity of this class of compounds. researchgate.net
Interaction with Heme and Plasmodium Death Mechanisms
The interaction with heme is central to the proposed mechanism by which plakortides exert their toxicity against Plasmodium. During the digestion of hemoglobin, Plasmodium parasites release free heme, which is toxic. patsnap.comnih.gov The parasite detoxifies heme by polymerizing it into hemozoin. patsnap.comnih.gov Endoperoxides, including plakortides, are believed to interact with the iron(II) center of the heme unit. researchgate.netnih.gov This interaction leads to the cleavage of the peroxide bridge and the subsequent formation of reactive oxygen-centered radicals, which then rearrange to form carbon-centered radicals. researchgate.netnih.gov These carbon radicals are thought to be the toxic intermediates responsible for alkylating essential macromolecular targets within the parasite, ultimately leading to parasite death. researchgate.netnih.gov While a specific protein target in P. falciparum, such as a Ca2+-dependent ATPase (PfATP6), has been suggested as a potential target for these reactive species, the exact macromolecular targets are still under investigation. nih.govmdpi.com The disruption of heme detoxification is a common mechanism among several antimalarial drugs. patsnap.comnih.gov
Activity against Other Parasites (e.g., Leishmania chagasi, Trypanosoma brucei)
Beyond Plasmodium, plakortides have also shown activity against other parasites, including Leishmania chagasi and Trypanosoma brucei. Research on natural products from marine sponges, such as Plakortis angulospiculatus, has identified plakortide P as exhibiting good activity against intracellular amastigotes of L. chagasi with respectable cytotoxic selectivity. nih.govacs.org While the specific activity of plakortide H against Trypanosoma brucei is not explicitly detailed in the provided context, related studies on antiparasitic compounds highlight the ongoing search for new chemotherapeutic options against trypanosomatid parasites like Trypanosoma brucei and Leishmania species due to limitations with existing treatments. nih.govplos.orgfrontiersin.org These findings suggest the broader antiparasitic potential of the plakortide class of compounds.
Data on the activity of plakortide P against L. chagasi:
| Compound | Parasite Species | Life Stage | Activity | Selectivity |
| Plakortide P | Leishmania chagasi | Intracellular Amastigotes | Good Activity | Respectable |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure impact its biological activity. This knowledge is vital for optimizing compounds for therapeutic use. researchgate.netnih.govdrugdesign.org
Elucidation of Pharmacophores and Key Structural Features
SAR studies on plakortides and related cyclic peroxides aim to identify the pharmacophores and key structural features essential for their antiparasitic activity. researchgate.netic.ac.uk For endoperoxide-containing compounds like plakortides, the endoperoxide functionality is considered critical for antimalarial activity. oup.comresearchgate.net This is analogous to the role of the endoperoxide bridge in artemisinin, a well-established antimalarial agent. oup.commdpi.com The interaction of this endoperoxide group with Fe(II) is the initiating step in the proposed mechanism, leading to the formation of reactive radicals. oup.comresearchgate.netnih.gov Studies have indicated that the antimalarial activity of plakortin and its analogues can be influenced by conformational parameters. researchgate.net The generation of carbon radicals on the side-chain following the cleavage of the endoperoxide bond is also considered important for the toxic effect on the parasite. researchgate.net Therefore, the presence and accessibility of the endoperoxide group, along with structural features that influence the formation and reactivity of the resulting carbon radicals, are key determinants of the activity of plakortides. Elucidating these relationships helps in the rational design of more potent and selective plakortide-based antiparasitic agents. researchgate.netdrugdesign.orgic.ac.uk
Correlating Structural Modifications with Biological Potency and Selectivity
Structure-activity relationship (SAR) studies on plakortides, including plakortide H and its related compounds, have consistently highlighted the crucial role of the 1,2-dioxane (B1202867) ring (the cyclic peroxide) for their biological activity nih.govacs.orgmdpi.comresearchgate.net. The presence of this peroxide functionality is often correlated with cytotoxic effects acs.orgmdpi.com.
Variations in the side chains attached to the peroxide ring and modifications to functional groups significantly impact activity. For instance, studies comparing plakortide acids and their corresponding methyl esters have shown differential cytotoxic effects. Generally, the acid forms of plakortides tend to exhibit more potent cytotoxicity compared to their methyl ester counterparts nih.govresearchgate.netresearchgate.net. Plakortide H is specifically referred to as the methyl ester derivative, and its biological activity has been compared to its corresponding acid and the 6-epimer of the acid nih.govresearchgate.netresearchgate.net.
The relative stereochemistry around the six-membered peroxide ring is another structural feature that influences biological activity. NOE experiments have been utilized to analyze and determine the relative stereochemistry of the peroxide moiety in plakortide H and other plakortides like plakortide F and G, revealing shared relative stereochemistry between plakortide G and H around this ring mdpi.com.
Further SAR investigations on plakortin, a related 1,2-dioxane, and its analogs have indicated that the "Western" alkyl side chain, the conformation of the dioxane ring, and the absolute configuration of the stereogenic carbons on the ring are critical determinants of antimalarial activity, particularly as they influence the bioactive ring conformation rsc.orgacs.org. These findings suggest that similar structural considerations are likely relevant to the activity of plakortide H due to their shared structural scaffold. The mechanism of action for some plakortides is suggested to involve the formation of discrete carbon-centered radicals, which are believed to be key toxic intermediates researchgate.netrsc.orgresearchgate.net.
The following table summarizes some reported cytotoxic activities of plakortide H and related compounds:
| Compound | Structure Type | Functional Group at C1 | Cell Lines Tested | Activity (e.g., IC₅₀) | Citation |
| Plakortide H | Six-membered endoperoxide | Methyl Ester | NIH3T3, SSVNIH3T3, KA3IT | Inactive (>100 µg/mL) | nih.gov |
| Plakortide H acid | Six-membered endoperoxide | Carboxylic Acid | NIH3T3, SSVNIH3T3, KA3IT | Potent (<0.7 µg/mL) | nih.gov |
| 6-epi-plakortide H | Six-membered endoperoxide | Methyl Ester | CCRF-CEM, CEM/ADR5000 | No activity | researchgate.net |
| 6-epi-plakortide H acid | Six-membered endoperoxide | Carboxylic Acid | CCRF-CEM, CEM/ADR5000 | Potent cytotoxicity | researchgate.net |
| Plakortin | Six-membered endoperoxide | Methyl Ester | Plasmodium falciparum (D10 and W2 strains) | 1.12–1.26 μM (D10), 0.74–0.76 μM (W2) | rsc.org |
| Plakortin (1) | Six-membered endoperoxide | Methyl Ester | WEHI 164 murine fibrosarcoma cell line | IC₅₀ 7.0 μg/mL | mdpi.com |
| 9,10-dihydroplakortide (2) | Six-membered endoperoxide | Methyl Ester | WEHI 164 murine fibrosarcoma cell line | IC₅₀ > 20 μg/mL | mdpi.com |
Note: Activity values and conditions may vary across different studies.
Computational Approaches to SAR (e.g., Docking, QSAR, Molecular Dynamics)
Computational methods have been employed to gain a deeper understanding of the structure-activity relationships and potential mechanisms of action of plakortides, although specific detailed studies focusing solely on plakortide H are less extensively reported in the provided sources compared to other plakortides like plakortin.
Molecular Docking: Molecular docking studies are used to predict the preferred orientation (binding pose) of a ligand (like plakortide H) to a protein target and estimate the binding affinity. This can help elucidate the potential biological targets and key molecular interactions responsible for the observed activity ijper.orgmedcraveonline.com. While direct docking studies for plakortide H were not prominently found, docking has been applied to other plakortides, such as plakortide M, to investigate interactions with specific protein targets istanbul.edu.tr. Docking studies on plakortin and dihydroplakortin have explored their interaction with heme, suggesting a role in the generation of reactive species researchgate.netresearchgate.net.
QSAR (Quantitative Structure-Activity Relationship): QSAR involves developing mathematical models that correlate the biological activity of a set of compounds with their structural and physicochemical properties wikipedia.orgmdpi.comyoutube.com. These models can be used to predict the activity of new, untested compounds and to identify the structural features that are most important for activity mdpi.comijpras.com. While a specific QSAR analysis focused exclusively on a large series of plakortide H analogs was not detailed in the search results, the principles of QSAR are highly relevant to understanding how variations in the plakortide H structure (e.g., side chain length, branching, stereochemistry, functional group modifications) would quantitatively affect its biological potency wikipedia.orgmdpi.com.
Molecular Dynamics (MD): Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their complexes over time frontierspartnerships.orgnih.govmdpi.com. MD can be used to study the stability of ligand-protein complexes, conformational changes, and the flexibility of the ligand within the binding site frontierspartnerships.orgnih.gov. For plakortin and dihydroplakortin, integrated computational analyses including molecular dynamics have been performed to sample their conformational space and understand their mechanism of action involving radical formation researchgate.netresearchgate.net. Such studies can provide valuable information about the favored conformations of plakortide H and how these might relate to its interaction with biological targets.
Collectively, computational approaches, though not always focused solely on plakortide H in the provided literature, offer powerful tools to complement experimental SAR studies by providing atomic-level details of interactions, predicting activity based on structure, and simulating the dynamic behavior of these complex molecules.
Ecological and Biotechnological Significance
Role of Plakortide H in Marine Chemical Ecology
Marine organisms, being sessile or slow-moving, often rely on chemical defenses for survival in competitive environments. researchgate.netplos.org Secondary metabolites like plakortide H play crucial roles in mediating these ecological interactions. ugent.beplos.org
Defensive Mechanisms Against Predators and Competitors
Sponges, lacking physical escape mechanisms, utilize chemical compounds to deter predators. researchgate.netplos.org Plakortides, including plakortide H, are part of the chemical arsenal (B13267) employed by Plakortis species for defense. These compounds can render the sponge unpalatable or toxic to potential consumers. plos.org Research indicates that chemical defenses in sponges can be dynamic, with some species exhibiting induced defenses in response to predation or wounding, potentially increasing the concentration of deterrent compounds. researchgate.netplos.org While specific studies solely on plakortide H's direct deterrent effect on predators are limited in the provided results, the general role of plakortides in sponge defense is well-documented. plos.org
Beyond predation, plakortide H may also be involved in defense against microbial attacks. Marine organisms are constantly exposed to bacteria, and many sponges produce antimicrobial secondary metabolites to prevent colonization and infection. researchgate.netplos.org
Allelopathic Interactions in Marine Environments
Allelopathy, the chemical interaction between organisms mediated by secondary metabolites, is a significant factor in structuring marine communities. ugent.bemdpi.com Plakortis species are known as fierce allelopathic competitors, producing cytotoxic secondary metabolites that can inhibit the growth or survival of neighboring organisms, such as corals or other sessile invertebrates. plos.orgresearchgate.net While the provided information highlights the allelopathic capabilities of Plakortis extracts and other plakortides, direct experimental data specifically detailing plakortide H's contribution to allelopathic interactions is not explicitly presented in the search results. However, given its presence in these chemically competitive sponges, it is plausible that plakortide H contributes to their allelopathic effects.
Sustainable Sourcing and Production Strategies
The potential biotechnological applications of marine natural products like plakortide H necessitate the development of sustainable sourcing and production methods to protect marine ecosystems and ensure a reliable supply.
Aquaculture of Producer Organisms
Aquaculture offers a promising avenue for the sustainable production of marine natural products. researchgate.net Cultivating the sponges that produce plakortide H in controlled environments could reduce the need to harvest wild populations, thereby minimizing ecological impact. While general advancements in aquaculture for sustainable production of marine organisms are noted, specific details or research on the aquaculture of Plakortis species for plakortide H production are not detailed in the provided search results. researchgate.netmdpi-res.com
Future Directions in Plakortide H Research
Future research on plakortide H could focus on several key areas. Further detailed investigations into its precise ecological roles, including specific predator deterrent effects and allelopathic mechanisms, would enhance our understanding of its function in marine ecosystems. Exploring sustainable production methods, such as optimizing aquaculture techniques for Plakortis species or developing bioreactor protocols for plakortide H biosynthesis, is crucial for its potential biotechnological exploitation. Additionally, continued research into the full spectrum of biological activities of plakortide H and its mechanism of action could reveal further potential applications.
Discovery of Novel Biological Activities
Research into plakortide H and other plakortides has revealed a range of biological activities. Plakortides, including plakortide H, have been found to significantly enhance Ca2+ uptake by cardiac sarcoplasmic reticulum (SR), suggesting potential as activators of cardiac SR-Ca2+-pumping ATPase. nih.govacs.orgacs.org This activity is particularly intriguing as the Ca2+ pump is a target for improving cardiac relaxation, which is often impaired in various forms of heart failure. acs.org
While plakortide H itself has shown weaker activity in stimulating cardiac SR-Ca2+ uptake compared to some shorter-chain plakortides, its identification as an activator highlights the potential of this class of compounds. acs.orgrsc.org Studies on related plakortide acids, such as the 6-epimer of plakortide H acid, have demonstrated potent cytotoxicity against drug-sensitive and multi-drug-resistant leukemia cell lines. nih.govmdpi.com This suggests that structural variations within the plakortide family can lead to diverse and potent biological effects, particularly in the realm of anticancer activity. researchgate.netmdpi.commdpi.com
Further research on other plakortides has indicated antifungal and antiparasitic activities. For instance, plakortide F acid exhibits strong inhibitory activity against opportunistic fungal pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Plakortide E has shown antiparasitic activity against Trypanosoma brucei. researchgate.netmdpi.commdpi.com These findings underscore the potential of plakortides as a source of novel therapeutic leads for various diseases. mdpi.commdpi.com
Development of Advanced Synthetic Methodologies
The complex structures and promising biological activities of plakortides have driven the development of advanced synthetic methodologies. Total synthesis and semi-synthesis approaches are crucial for obtaining sufficient quantities of these compounds for biological evaluation and for the creation of analogs with potentially improved properties.
While specific detailed synthetic routes solely focused on plakortide H are not extensively detailed in the provided search results, the synthesis of related plakortides and their derivatives, such as the 6-epimer of plakortide H and plakortide E methyl ester, has been reported using techniques like hydrolysis and Steglich esterification. researchgate.netnih.govmdpi.com The synthesis of other cyclic peroxides from marine sponges often involves key steps such as photooxygenation or peroxidation reactions to construct the peroxide ring system. clockss.orgrsc.org
Efforts towards the synthesis of plakortides aim to not only reproduce the natural products but also to understand and potentially mimic their complex biosynthetic pathways. researchgate.net Advances in synthetic methodology for this class of compounds contribute to the broader field of natural product synthesis and provide access to these valuable molecules for further research.
Application of Omics Technologies (e.g., Metabolomics, Metagenomics, Transcriptional Profiling) to Biosynthesis and Mechanism of Action Studies
Omics technologies have been increasingly applied to study marine natural products, including those from Plakortis sponges, to gain insights into their biosynthesis and mechanisms of action. japsonline.comresearchgate.netelifesciences.org
Metagenomic analyses of marine sponges, including Plakortis halichondrioides, have provided valuable information about the genetic potential of these organisms and their associated microbial symbionts for producing secondary metabolites like polyketides. researchgate.netrsc.orgmdpi.com These studies have identified polyketide synthase (PKS) genes, which are central to the biosynthesis of plakortides. researchgate.net Understanding the biosynthetic gene clusters can potentially lead to the production of these compounds through alternative, more sustainable methods like microbial fermentation. mdpi.com
Transcriptional profiling, often coupled with mutant and biochemical analyses, has been employed to investigate the mechanism of action of plakortides. For example, studies on plakortide F acid using Saccharomyces cerevisiae have shown that it elicits a transcriptome response indicative of Ca2+ imbalance, affecting genes related to cellular calcium levels. researchgate.netnih.govasm.org This suggests that disruption of calcium homeostasis may be a key mechanism underlying the biological activity of some cyclic peroxides. nih.govresearchgate.net While direct transcriptional profiling studies on plakortide H are not explicitly detailed, these approaches applied to related plakortides provide a framework for understanding the cellular targets and pathways affected by this class of compounds. Metabolomics can complement these studies by providing a snapshot of the metabolic changes induced by plakortide H exposure, helping to elucidate its mechanism of action. japsonline.com
Rational Design of New Therapeutic Leads based on Plakortide H Scaffold
The structural features and observed biological activities of plakortide H and its analogs make the plakortide scaffold an attractive starting point for the rational design of new therapeutic leads. mdpi.com The cyclic peroxide moiety is often considered a key pharmacophore responsible for the activity of many plakortides, particularly their cytotoxic and antiparasitic effects, potentially through the generation of reactive oxygen species.
Structure-activity relationship (SAR) studies within the plakortide family have begun to identify the importance of specific structural elements, such as the size of the endoperoxide ring and the nature and stereochemistry of the side chains, for different biological activities. nih.govmdpi.commdpi.com For instance, the size of the endoperoxide ring (five-membered vs. six-membered) has been shown to influence cytotoxic activity. nih.govmdpi.com The stereochemistry at certain chiral centers also plays a crucial role in activity, as observed with the difference in activity between diastereomers of plakortides. mdpi.comresearchgate.net
This growing understanding of SAR, combined with insights from omics studies on their mechanisms of action, can guide the rational design of plakortide analogs with enhanced potency, selectivity, and desired pharmacological properties. Computational approaches, such as the development of 3D pharmacophoric models based on the structure and activity of plakortides, can further aid in the design and virtual screening of potential therapeutic candidates based on the plakortide H scaffold. researchgate.net The development of advanced synthetic methodologies is essential for the synthesis of these designed analogs for biological evaluation.
Q & A
Q. What spectroscopic and chromatographic techniques are recommended for structural elucidation of plakortide H?
To confirm the planar structure and stereochemistry of plakortide H, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (including 1D and 2D experiments like NOESY for spatial correlations), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, NOESY correlations were critical in establishing the absolute configuration of plakortide E, a structurally related compound . Liquid chromatography-mass spectrometry (LC-MS) can aid in purity assessment, while X-ray crystallography may resolve ambiguities if suitable crystals are obtained.
Q. How can researchers isolate plakortide H from marine sponges while preserving its bioactivity?
Isolation typically involves solvent extraction (e.g., dichloromethane/methanol), followed by bioassay-guided fractionation using techniques like vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC). To avoid peroxide degradation (common in plakortides), work under inert atmospheres (e.g., nitrogen) and use stabilizing agents like butylated hydroxytoluene (BHT). Storage at -80°C in amber vials is recommended .
Q. What in vitro assays are suitable for preliminary evaluation of plakortide H’s anti-parasitic activity?
For diseases like Chagas disease, standardized assays include:
- Trypanosoma cruzi amastigote viability assays (e.g., β-galactosidase reporter systems).
- Cytotoxicity screening against mammalian cell lines (e.g., Vero cells) to assess selectivity.
- Redox-sensitive probes to evaluate plakortide H’s interaction with parasitic oxidative pathways .
Advanced Research Questions
Q. What strategies can address contradictions in reported bioactivity data for plakortide H across studies?
Discrepancies may arise from variations in compound purity, assay conditions, or parasite strains. To mitigate this:
- Validate purity via quantitative NMR (qNMR) or HPLC with diode-array detection (DAD).
- Adopt standardized protocols (e.g., NIH Preclinical Research Guidelines) for dose ranges, incubation times, and controls .
- Perform meta-analyses comparing bioactivity across studies, adjusting for methodological differences .
Q. How can enantioselective synthesis of plakortide H be optimized to improve yield and stereochemical fidelity?
Advanced synthetic routes may include:
- Mukaiyama–Isayama peroxidation : Utilize cobalt(III) catalysts (e.g., Co(thd)₂) for stereocontrolled peroxide bond formation, achieving yields >85% in model systems .
- Organocatalytic epoxidation : Explore chiral catalysts (e.g., Jacobsen-type) for asymmetric oxidation of polyene precursors .
- Computational modeling : Predict transition-state geometries to guide catalyst design and minimize racemization .
Q. What methodologies enable the study of plakortide H’s mechanism of action in modulating calcium signaling pathways?
- Fluorescence imaging : Use Ca²⁺-sensitive dyes (e.g., Fluo-4) in live-cell imaging to track intracellular calcium flux.
- Patch-clamp electrophysiology : Characterize ion channel interactions in T. cruzi membranes.
- Metabolomic profiling : LC-MS/MS can identify downstream lipid mediators influenced by plakortide H’s redox activity .
Methodological Frameworks
Q. How can the PICO(T) framework be adapted to formulate research questions on plakortide H’s therapeutic potential?
- Population : T. cruzi-infected cell lines or animal models.
- Intervention : Plakortide H at varying concentrations/delivery methods.
- Comparison : Existing therapeutics (e.g., benznidazole) or synthetic analogs.
- Outcome : Parasite load reduction, host cell survival.
- Time : Acute (48–72 hr) vs. chronic (14-day) exposure .
Q. What experimental designs are optimal for comparing plakortide H analogs in structure-activity relationship (SAR) studies?
- Parallel synthesis : Generate analogs with systematic modifications (e.g., side-chain length, peroxide positioning).
- Principal component analysis (PCA) : Statistically correlate structural features (e.g., logP, polar surface area) with bioactivity.
- Free-radical scavenging assays : Assess stability under physiological conditions using ABTS or DPPH assays .
Data Integrity and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility of plakortide H derivatives?
- Report detailed reaction conditions (solvent purity, temperature gradients, catalyst loading).
- Include Supplementary Information (SI) with chromatograms, NMR spectra, and crystallographic data (if applicable).
- Adhere to Beilstein Journal guidelines for compound characterization .
Q. What statistical approaches resolve contradictions in dose-response data for plakortide H?
- Bootstrap resampling : Quantify uncertainty in EC₅₀ values.
- Hill slope analysis : Compare sigmoidal curves across studies to identify assay-specific biases.
- Multivariate regression : Control for confounding variables (e.g., cell passage number, serum batch) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
